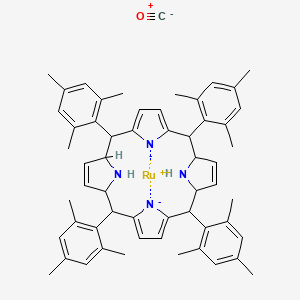
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a coordination compound that features niobium in the +2 oxidation state coordinated to the ligand 1,2,3,4,5-pentamethylcyclopenta-1,3-diene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene can be synthesized through several methods. One common method involves the methylation of cyclopentadiene using methylating agents such as methyl bromide in the presence of a base . Another method involves the use of metal-catalyzed carbon-carbon bond formation reactions .
For the preparation of Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene, niobium pentachloride is typically reduced using a suitable reducing agent in the presence of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and maintaining reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced further, although this is less common.
Substitution: Ligand substitution reactions can occur, where the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or halogens for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions . Substitution reactions often require the presence of other ligands and may be facilitated by heat or light .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield niobium compounds in higher oxidation states, while substitution reactions result in new niobium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of new materials with specific electronic or magnetic properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the niobium ion with the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand. This coordination affects the electronic structure of the niobium ion, influencing its reactivity and interactions with other molecules . The compound can participate in electron transfer reactions, acting as an electron mediator in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylzirconiumtrichloride: This compound features zirconium instead of niobium and has similar coordination properties.
1,2,3,4,5-Pentamethylcyclopentadienylirontricarbonyl: This iron complex also shares the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand but has different electronic properties due to the presence of iron.
Uniqueness
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is unique due to the specific electronic properties imparted by the niobium ion in the +2 oxidation state. This makes it particularly useful in applications requiring specific electronic or catalytic properties .
Eigenschaften
Molekularformel |
C20H30Nb |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
AJBHFXJZNCJWTB-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Nb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


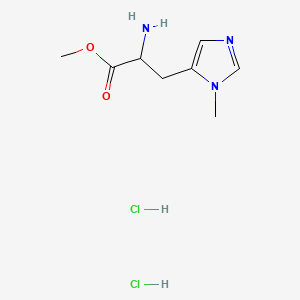
![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
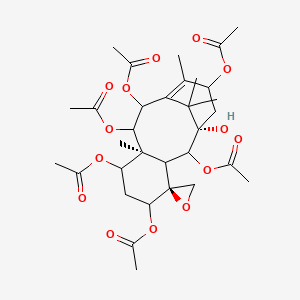
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
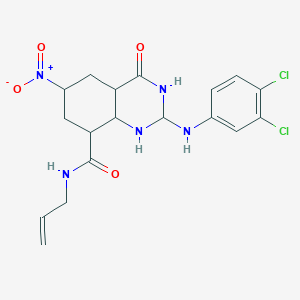
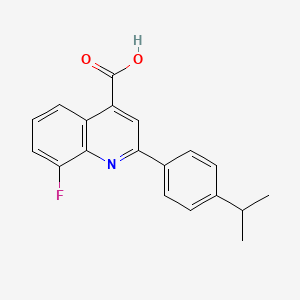
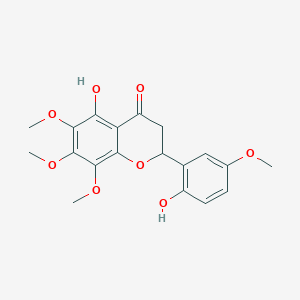
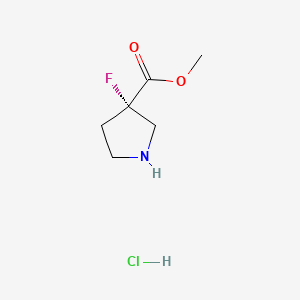
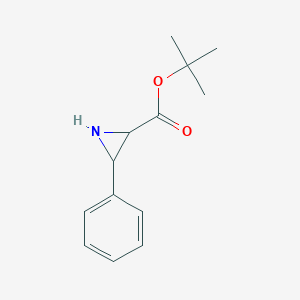
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)

